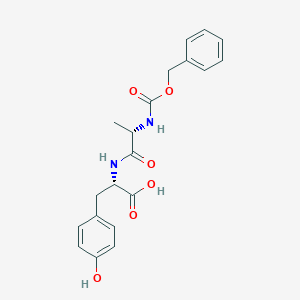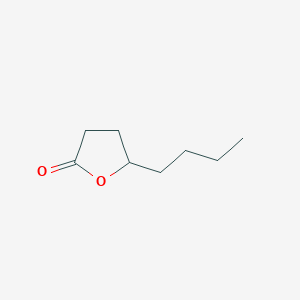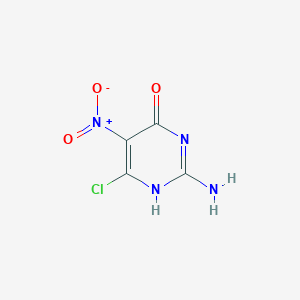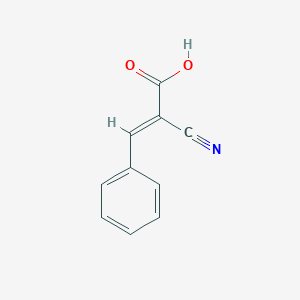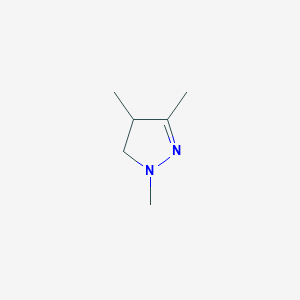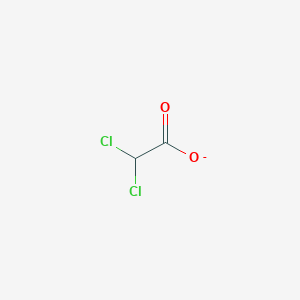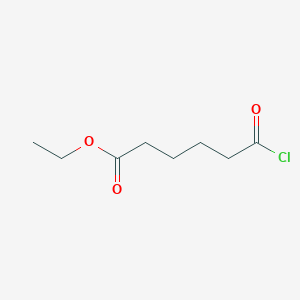
Methyl 2-nonenoate
概要
説明
Methyl 2-nonenoate, also known as methyl (E)-2-nonenoate, is an organic compound with the molecular formula C10H18O2. It is a fatty acid ester characterized by a distinct green, waxy, fruity, and sweet aroma. This compound is commonly used in the flavor and fragrance industry due to its attractive scent profile .
科学的研究の応用
Methyl 2-nonenoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studies have explored its role in biological systems, particularly in the context of its aroma and potential pheromonal activities.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use as a flavoring agent in pharmaceuticals.
Industry: Beyond its use in flavors and fragrances, this compound is also employed in the production of biodiesel and other bio-based products .
作用機序
Methyl 2-nonenoate brings out the subtle characteristics of watermelon, while methyl 3-nonenoate enhances the more cartoonish watermelon notes . This compound appeared on flavorists’ shelves first and was a vast improvement on the traditional methyl 2-octynoate and methyl 2-nonynoate, giving a much more natural effect in flavors .
Safety and Hazards
Methyl 2-nonenoate is a combustible liquid that causes skin irritation and serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to avoid smoking . Skin should be washed thoroughly after handling, and release to the environment should be avoided .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-nonenoate can be synthesized through various chemical pathways. One common method involves the esterification of 2-nonenoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials .
化学反応の分析
Types of Reactions: Methyl 2-nonenoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bond in this compound can produce methyl nonanoate.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Acid or base catalysts can facilitate esterification or hydrolysis reactions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Methyl nonanoate.
Substitution: Various esters or acids depending on the nucleophile used.
類似化合物との比較
Methyl 3-nonenoate: Similar in structure but differs in the position of the double bond, leading to variations in aroma and reactivity.
Methyl nonanoate: Lacks the double bond, resulting in different chemical properties and applications.
Methyl 2-octynoate: Contains a triple bond, which significantly alters its reactivity and uses
Uniqueness: Methyl 2-nonenoate is unique due to its specific double bond position, which imparts distinct olfactory properties and reactivity. This makes it particularly valuable in the flavor and fragrance industry, where it can enhance and modify the scent profiles of various products .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Methyl 2-nonenoate can be achieved through a three-step process involving a Grignard reaction, a Wittig reaction, and an esterification reaction.", "Starting Materials": ["1-bromo-2-nonene", "magnesium", "ethyl propiolate", "triethylamine", "methanol", "sulfuric acid", "sodium chloride", "water"], "Reaction": [ "Step 1: Preparation of 1-nonene-9-ol", "1-bromo-2-nonene is reacted with magnesium in anhydrous ether to yield 1-nonene-9-ol via a Grignard reaction.", "Step 2: Preparation of 2-nonenoic acid", "1-nonene-9-ol is oxidized with sulfuric acid to form 2-nonenoic acid.", "Step 3: Preparation of Methyl 2-nonenoate", "2-nonenoic acid is converted to Methyl 2-nonenoate via a Wittig reaction with ethyl propiolate and triethylamine to form the ylide, which is then reacted with methanol to yield the final product." ] } | |
CAS番号 |
111-79-5 |
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
methyl (Z)-non-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8- |
InChIキー |
ZWNPUELCBZVMDA-HJWRWDBZSA-N |
異性体SMILES |
CCCCCC/C=C\C(=O)OC |
SMILES |
CCCCCCC=CC(=O)OC |
正規SMILES |
CCCCCCC=CC(=O)OC |
沸点 |
115.00 °C. @ 21.00 mm Hg |
密度 |
0.893-0.900 (20°) |
| 37822-76-7 111-79-5 |
|
物理的記述 |
Colourless or light-yellow liquid; Green, violet aroma |
ピクトグラム |
Environmental Hazard |
溶解性 |
Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 2-nonenoate important in the context of food science?
A: this compound is identified as a volatile organic compound (VOC) that serves as a signature marker for the detection of Zygosaccharomyces rouxii contamination in jujube honey. [] This yeast species is a known contaminant responsible for spoilage, and its early detection is crucial for maintaining honey quality.
Q2: How can we detect the presence of this compound in contaminated honey?
A: Researchers have successfully used headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) to identify and quantify this compound and other characteristic VOCs in contaminated jujube honey samples. [] This technique allows for the sensitive and accurate detection of Z. rouxii contamination, even at early stages.
Q3: Is there a difference in this compound production between mature and immature honey?
A: Interestingly, the research indicates that the volatile profile, including this compound, can vary depending on the maturity of the honey. [] While this compound was present in both mature and immature contaminated honey, additional VOCs like methyl heptanoate, 2,6,10-trimethyltetradecane, and heptanal were specifically identified as potential markers for immature jujube honey contamination.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


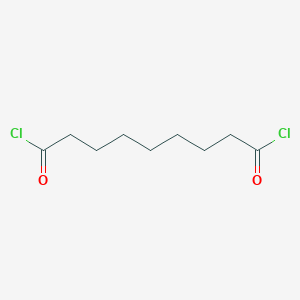
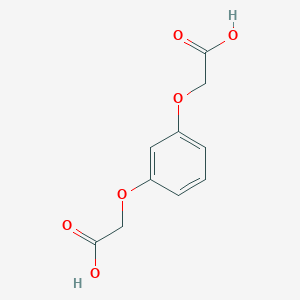
![Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester](/img/structure/B87188.png)
